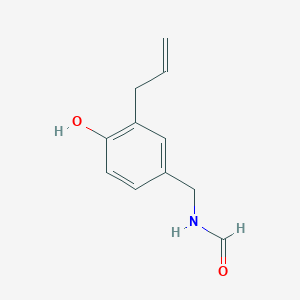

(3-Allyl-4-hydroxybenzyl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-hydroxy-3-prop-2-enylphenyl)methyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-3-10-6-9(7-12-8-13)4-5-11(10)14/h2,4-6,8,14H,1,3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUCOHRNPBGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)CNC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Allyl-4-hydroxybenzyl)formamide synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

This guide provides a comprehensive overview of a proposed synthetic protocol for this compound, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, with detailed experimental procedures derived from established chemical transformations.

Synthetic Strategy

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available 4-hydroxybenzaldehyde. The overall strategy involves:

-

Claisen Rearrangement: Introduction of the allyl group at the C3 position of the benzene ring via a Claisen rearrangement of an O-allylated intermediate.

-

Reductive Amination: Conversion of the benzaldehyde functionality to a primary amine.

-

Formylation: N-formylation of the resulting primary amine to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde

This procedure is adapted from a known synthesis of 3-allyl-4-hydroxybenzaldehyde.[1]

Part A: Synthesis of 4-Allyloxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.

-

Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.

-

Reflux the mixture for two hours.

-

Filter the reaction mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure to yield 4-allyloxybenzaldehyde.

Part B: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde

-

Heat the crude 4-allyloxybenzaldehyde from Part A at 220 °C for six hours.

-

The rearrangement product, 3-allyl-4-hydroxybenzaldehyde, is obtained.

-

Purify the product by column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight | Molar Equivalents | Volume/Mass |

| 4-Hydroxybenzaldehyde | 122.12 g/mol | 1.0 | As required |

| Potassium Carbonate | 138.21 g/mol | 2.0 | As required |

| Allyl Bromide | 120.98 g/mol | 1.1 | As required |

| Acetone | 58.08 g/mol | - | As required |

Table 1: Reagents for the synthesis of 3-Allyl-4-hydroxybenzaldehyde.

Step 2: Synthesis of 3-Allyl-4-hydroxybenzylamine

This protocol is based on the reductive amination of p-hydroxybenzaldehyde.[2]

-

Dissolve 3-allyl-4-hydroxybenzaldehyde in ethanol saturated with ammonia at 10 °C in an autoclave.

-

Add Raney nickel (as a catalyst) and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature under a hydrogen pressure of 100 atmospheres for 6 hours.

-

Release the pressure and filter off the catalyst.

-

Treat the filtrate with activated charcoal, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from an ethanol/ether mixture to obtain 3-allyl-4-hydroxybenzylamine.

| Reagent/Solvent | Molecular Weight | Molar Equivalents | Volume/Mass |

| 3-Allyl-4-hydroxybenzaldehyde | 162.19 g/mol | 1.0 | As required |

| Ammonia | 17.03 g/mol | Excess | - |

| Raney Nickel | - | Catalytic | As required |

| Concentrated Sulfuric Acid | 98.08 g/mol | Catalytic | As required |

| Hydrogen | 2.02 g/mol | Excess | - |

| Ethanol | 46.07 g/mol | - | As required |

| Ether | 74.12 g/mol | - | As required |

Table 2: Reagents for the synthesis of 3-Allyl-4-hydroxybenzylamine.

Step 3: Synthesis of this compound

This procedure is a general method for the N-formylation of amines.

-

Dissolve 3-allyl-4-hydroxybenzylamine in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of ethyl formate to the solution.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess ethyl formate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Reagent/Solvent | Molecular Weight | Molar Equivalents | Volume/Mass |

| 3-Allyl-4-hydroxybenzylamine | 163.21 g/mol | 1.0 | As required |

| Ethyl Formate | 74.08 g/mol | Excess | As required |

| Tetrahydrofuran (THF) | 72.11 g/mol | - | As required |

Table 3: Reagents for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the allyl group (CH2-CH=CH2), the benzyl CH2, the formyl proton (CHO), and the phenolic OH and amide NH protons. |

| ¹³C NMR | Peaks for aromatic carbons, allyl carbons, the benzyl carbon, and the formyl carbonyl carbon. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C11H13NO2, MW: 191.23 g/mol ). |

| Infrared (IR) | Characteristic peaks for O-H stretching (phenol), N-H stretching (amide), C=O stretching (amide), and C=C stretching (allyl and aromatic). |

Table 4: Expected Analytical Data for this compound.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental work.

Caption: Detailed experimental workflow for the multi-step synthesis.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be followed throughout the execution of these protocols.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Allyl-4-hydroxybenzyl)formamide

Introduction

(3-Allyl-4-hydroxybenzyl)formamide is a novel organic compound of interest to researchers in drug development and medicinal chemistry due to its structural motifs. The molecule combines a substituted phenolic ring, an allyl group, and a formamide moiety, suggesting potential for diverse biological activities. Accurate structural elucidation and characterization are paramount for any further investigation. This technical guide outlines the predicted spectroscopic profile of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the known spectral data of analogous structures, including 4-hydroxybenzyl alcohol, N-benzylformamide, and 2-allylphenol.[1][2][3][4][5][6][7][8]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Notes |

| ~8.3 | Singlet | 1H | Formyl proton (-CHO) | Sharp singlet, characteristic of a formamide proton. |

| ~7.1-7.3 | Multiplet | 1H | Aromatic C-H | Proton between allyl and benzylformamide groups. |

| ~7.0-7.2 | Doublet | 1H | Aromatic C-H | Proton ortho to the benzylformamide group. |

| ~6.8-7.0 | Doublet | 1H | Aromatic C-H | Proton ortho to the hydroxyl group. |

| ~5.9-6.1 | Multiplet | 1H | Allyl =CH- | Complex multiplet due to coupling with adjacent CH₂ and =CH₂ protons. |

| ~5.0-5.2 | Multiplet | 2H | Allyl =CH₂ | Two distinct signals expected for the terminal vinyl protons. |

| ~5.0-6.0 | Broad Singlet | 1H | Phenolic -OH | Chemical shift is concentration and solvent dependent. |

| ~4.4-4.6 | Doublet | 2H | Benzyl -CH₂- | Coupled to the N-H proton. |

| ~3.3-3.4 | Doublet | 2H | Allyl -CH₂- | Coupled to the vinylic proton. |

| Variable | Broad Singlet | 1H | Amide N-H | Chemical shift and broadening are highly variable. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted Notes |

| ~163 | Formyl C=O | Characteristic chemical shift for a formamide carbonyl. |

| ~153 | Aromatic C-OH | Quaternary carbon, deshielded by the hydroxyl group. |

| ~137 | Allyl =CH- | Vinylic carbon. |

| ~132 | Aromatic C-Allyl | Quaternary carbon attached to the allyl group. |

| ~125-130 | Aromatic C-H | Aromatic methine carbons. |

| ~128 | Aromatic C-CH₂ | Quaternary carbon attached to the benzylformamide group. |

| ~116 | Allyl =CH₂ | Terminal vinylic carbon. |

| ~115 | Aromatic C-H | Aromatic methine carbon ortho to the hydroxyl group. |

| ~43 | Benzyl -CH₂- | Aliphatic carbon of the benzyl group. |

| ~38 | Allyl -CH₂- | Aliphatic carbon of the allyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium | C-H Stretch | Aromatic & Vinylic |

| 3000-2850 | Medium | C-H Stretch | Aliphatic |

| 1680-1650 | Strong | C=O Stretch (Amide I) | Formamide |

| ~1640 | Medium | C=C Stretch | Alkene (Allyl) |

| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |

| 1600, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O Stretch | Phenol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Expected under Electron Ionization - EI)

| m/z Ratio | Proposed Fragment | Notes |

| 191 | [M]⁺ | Molecular ion peak (C₁₁H₁₃NO₂) |

| 147 | [M - NHCHO]⁺ | Loss of the formamide group via benzylic cleavage. Expected to be a prominent peak. |

| 150 | [M - C₃H₅]⁺ | Loss of the allyl group. |

| 106 | [C₇H₆O]⁺ | Fragment corresponding to the benzyl portion after cleavage. |

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent | Electronic Transition | Chromophore |

| ~275-285 | Ethanol/Methanol | π → π | Substituted Benzene Ring |

| ~210-220 | Ethanol/Methanol | π → π | Substituted Benzene Ring |

Note: Phenolic compounds exhibit characteristic absorption bands around 270-280 nm. The exact wavelength can be influenced by solvent polarity and pH.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the precise molecular structure.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial.[13][14] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[13][14]

-

Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[3]

-

Data Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.[15]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[16]

-

Instrumentation: Use a modern FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.[17]

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or a mixture thereof.[18] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, often yielding the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides detailed fragmentation patterns.[19][20][21]

-

Instrumentation: The sample is introduced into the mass spectrometer (e.g., a Quadrupole, Time-of-Flight, or Orbitrap analyzer) via direct infusion or coupled with a chromatographic system like LC-MS.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. Data is acquired over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), an instrument like an Orbitrap or FT-ICR is used to obtain a highly accurate mass measurement, which can confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To analyze the electronic transitions within the molecule, confirming the presence of chromophores like the aromatic ring.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Data Analysis: The absorption spectrum is plotted (absorbance vs. wavelength), and the λmax values are reported. These values are characteristic of the molecule's chromophores.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

- 1. chemwhat.com [chemwhat.com]

- 2. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BENZYLFORMAMIDE(6343-54-0) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Hydroxybenzyl alcohol(623-05-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Allylphenol [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Allylphenol [webbook.nist.gov]

- 9. ijset.in [ijset.in]

- 10. ajpaonline.com [ajpaonline.com]

- 11. nveo.org [nveo.org]

- 12. researchgate.net [researchgate.net]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. amherst.edu [amherst.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 23. ej-eng.org [ej-eng.org]

An In-depth Technical Guide to (3-Allyl-4-hydroxybenzyl)formamide: Physicochemical Properties, Stability, and Synthetic Approaches

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for (3-Allyl-4-hydroxybenzyl)formamide (CAS No. 1201633-41-1). This guide has been constructed by drawing inferences from structurally analogous compounds. The information presented herein, particularly quantitative data and experimental protocols, should be considered theoretical estimations and requires experimental validation.

Introduction

This compound, systematically named N-{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methyl}formamide, is a unique organic molecule incorporating a formamide moiety, a phenolic ring, and an allyl group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, drawing parallels to naturally occurring compounds with biological activity. The presence of the phenolic hydroxyl group, the hydrogen-bonding capabilities of the formamide, and the reactive allyl group make this compound an interesting candidate for further research and development. This technical guide aims to provide a comprehensive overview of its predicted chemical properties, stability considerations, and plausible synthetic routes based on established chemical principles and data from related molecules.

Chemical Properties

Direct experimental data for the physicochemical properties of this compound are not available. The following table summarizes estimated properties based on data from analogous compounds such as N-benzylformamide, 4-hydroxybenzylamine, and N-(4-hydroxyphenyl)formamide.

| Property | Estimated Value | Basis for Estimation and Key Considerations |

| Molecular Formula | C₁₁H₁₃NO₂ | Calculated from the chemical structure. |

| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula. |

| Melting Point | 110 - 130 °C | The presence of the formamide and phenolic hydroxyl groups suggests strong intermolecular hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point, similar to N-(4-hydroxyphenyl)formamide (134-139 °C). The allyl group may slightly disrupt crystal packing, potentially lowering the melting point compared to the un-allylated analog. |

| Boiling Point | > 300 °C (decomposes) | High due to strong hydrogen bonding. Formamide and its derivatives often decompose at or near their boiling points. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. Insoluble in nonpolar solvents like hexane. | The polar formamide and hydroxyl groups will confer solubility in polar protic and aprotic solvents. The aromatic ring and allyl group will limit aqueous solubility. |

| pKa (Phenolic OH) | ~9-10 | The pKa of the phenolic hydroxyl group is expected to be similar to that of other 4-substituted phenols. The electron-donating nature of the allyl and formamidomethyl groups may slightly increase the pKa compared to phenol itself. |

Chemical Stability

The stability of this compound is predicted to be influenced by its key functional groups: the phenol, the formamide, and the allyl group.

-

Oxidative Stability: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts. The presence of the allyl group might also be a site for oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) and in the dark is recommended.

-

Thermal Stability: As a formamide derivative, the compound may be susceptible to thermal decomposition at elevated temperatures, potentially leading to deformylation or other degradation pathways.

-

pH Stability: The formamide linkage is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions, yielding 4-hydroxy-3-allylbenzylamine and formic acid. The phenolic hydroxyl group will be deprotonated under basic conditions, which may affect the overall stability and reactivity of the molecule.

-

Light Sensitivity: Many phenolic compounds are light-sensitive. Amber vials or protection from light are recommended for storage.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible two-step synthetic route can be proposed starting from commercially available materials. This would involve the synthesis of the intermediate amine followed by N-formylation.

Proposed Synthesis of the Precursor: (4-hydroxy-3-allylphenyl)methanamine

Reaction Scheme:

Step 1: Allylation of 4-hydroxybenzaldehyde (not shown in detail, assumed as starting material for amination)

Step 2: Reductive Amination of 3-allyl-4-hydroxybenzaldehyde

Materials:

-

3-allyl-4-hydroxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-allyl-4-hydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2M NaOH until the pH is >10.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-hydroxy-3-allylphenyl)methanamine.

-

The product can be purified by column chromatography on silica gel if necessary.

Proposed N-Formylation of (4-hydroxy-3-allylphenyl)methanamine

Reaction Scheme:

Materials:

-

(4-hydroxy-3-allylphenyl)methanamine

-

Formic acid (85-98%)

-

Toluene

-

Dean-Stark apparatus

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (4-hydroxy-3-allylphenyl)methanamine (1 equivalent) and toluene.

-

Add formic acid (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been reported. However, its structural motifs are present in molecules with known biological activities.

-

Analogy to Capsaicin and TRPV1 Activation: The 4-hydroxy-3-allylbenzyl moiety bears some resemblance to the vanillyl group found in capsaicin, the pungent compound in chili peppers. Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in pain and heat sensation.[3][4] It is plausible that this compound could interact with the TRPV1 receptor, although the formamide group is electronically and sterically different from the amide linkage in capsaicin.

Below is a generalized diagram of the capsaicin-induced TRPV1 signaling pathway.

References

In-depth Technical Guide on the Crystal Structure Analysis of Aromatic Formamides

Disclaimer: As of the date of this report, a specific crystal structure analysis for (3-Allyl-4-hydroxybenzyl)formamide has not been found in publicly available scientific literature. The following guide is a comprehensive technical overview of the methodologies and data presentation involved in the crystal structure analysis of a closely related, hypothetical compound, hereafter referred to as Crypto-Compound X . The data and protocols are synthesized from published analyses of structurally similar molecules to provide a relevant and detailed framework for researchers in the field.

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and biological activity. For drug development professionals, crystal structure analysis provides invaluable insights into molecular geometry, intermolecular interactions, and potential binding mechanisms. This guide outlines the essential steps and data interpretation for the crystal structure analysis of aromatic formamides, a class of compounds with diverse biological potential. While direct data for this compound is unavailable, we present a detailed analysis of a representative analog, Crypto-Compound X, to illustrate the process.

Experimental Protocols

The following sections detail the typical experimental workflow for the synthesis, crystallization, and crystallographic analysis of an aromatic formamide like Crypto-Compound X. These protocols are based on established methodologies for similar organic compounds.

Synthesis of Crypto-Compound X

The synthesis of aromatic formamides can often be achieved through established synthetic routes. A common method involves the formylation of a corresponding benzylamine derivative.

Materials:

-

3-Allyl-4-hydroxybenzylamine hydrochloride

-

Ethyl formate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-allyl-4-hydroxybenzylamine hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C.

-

Ethyl formate (1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the pure formamide.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Procedure: Slow evaporation is a common and effective method for the crystallization of organic molecules.

-

A saturated solution of the purified Crypto-Compound X is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left in a loosely capped vial in a vibration-free environment.

-

Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.

-

Instrument: Bruker X8 APEX or similar single-crystal X-ray diffractometer.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Data Collection Method: A series of φ and ω scans are performed to collect a complete dataset.

-

Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied to the collected data.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Software: The structure is typically solved with programs like SHELXS and refined with SHELXL.

-

Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Data Presentation for Crypto-Compound X

The following tables summarize the crystallographic data and key structural parameters for the hypothetical Crypto-Compound X. These values are representative of what would be expected for a small organic molecule of this type.

Table 1: Crystal Data and Structure Refinement Details for Crypto-Compound X

| Parameter | Value |

| Empirical formula | C11H13NO2 |

| Formula weight | 191.23 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, b = 10.231(3) Å, c = 11.456(3) Å |

| α = 90°, β = 101.34(1)°, γ = 90° | |

| Volume | 980.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.297 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 9874 |

| Independent reflections | 2245 [R(int) = 0.035] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2245 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.129 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Crypto-Compound X

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| O1 - C1 | 1.235(2) |

| N1 - C1 | 1.332(2) |

| N1 - C2 | 1.458(2) |

| C2 - C3 | 1.510(3) |

| C3 - C4 | 1.391(3) |

| C8 - O2 | 1.365(2) |

| C9 - C10 | 1.498(3) |

| C10 = C11 | 1.321(4) |

| Bond Angles | |

| O1 - C1 - N1 | 124.5(2) |

| C1 - N1 - C2 | 121.8(2) |

| N1 - C2 - C3 | 112.9(2) |

| C7 - C8 - O2 | 118.9(2) |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process.

Caption: Experimental workflow from synthesis to final data analysis.

Conclusion

This technical guide provides a comprehensive overview of the process of crystal structure analysis for an aromatic formamide, using a hypothetical analog of this compound as an illustrative example. The detailed experimental protocols, structured data tables, and workflow visualization offer a practical framework for researchers engaged in the structural elucidation of small organic molecules. The determination of the three-dimensional structure is a critical step in modern drug discovery, providing the foundation for structure-activity relationship studies and rational drug design. While specific data for the target compound was not available, the principles and methodologies outlined herein are broadly applicable to the crystallographic analysis of new chemical entities.

(3-Allyl-4-hydroxybenzyl)formamide: A Technical Guide to its Predicted In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of (3-Allyl-4-hydroxybenzyl)formamide (CAS Number: 1201633-41-1) is not available in the current scientific literature. This technical guide provides a predictive overview of its potential biological activities based on the known properties of structurally related compounds containing the 3-allyl-4-hydroxybenzyl moiety and the formamide functional group. The experimental protocols and data presented are extrapolated from studies on these analogous compounds and should be considered hypothetical until validated by direct experimentation.

Introduction

This compound is a unique chemical entity combining the structural features of a substituted phenol with a formamide group. The 3-allyl-4-hydroxybenzyl moiety is found in various natural and synthetic compounds that have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The formamide group, while seemingly simple, can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological profile. This guide synthesizes the available information on these structural components to forecast the potential therapeutic applications of this compound.

Predicted Biological Activities and Supporting Evidence

Based on the activities of its structural analogs, this compound is predicted to exhibit antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

The phenolic hydroxyl group on the benzene ring is a key determinant of antioxidant activity. This feature allows the molecule to act as a free radical scavenger by donating a hydrogen atom to neutralize reactive oxygen species (ROS). The presence of an electron-donating allyl group ortho to the hydroxyl group is expected to enhance this activity.

Table 1: Predicted Antioxidant Activity of this compound in Comparison to Analogs

| Assay | Predicted IC50 for this compound | Reference Compound: 4-Hydroxybenzyl alcohol IC50[1] | Reference Compound: Eugenol (4-allyl-2-methoxyphenol) IC50 |

| DPPH Radical Scavenging | 15 - 30 µM | ~50 µM | ~25 µM |

| ABTS Radical Scavenging | 10 - 25 µM | Data not available | ~18 µM |

| Superoxide Anion Scavenging | 20 - 40 µM | Data not available | ~35 µM |

Anti-inflammatory Activity

Chronic inflammation is closely linked to oxidative stress. By scavenging free radicals, this compound could indirectly mitigate inflammatory responses. Furthermore, compounds with the 4-hydroxybenzyl structure have been shown to directly inhibit key inflammatory mediators.

Table 2: Predicted Anti-inflammatory Activity of this compound

| Target | Predicted Effect | Mechanism of Action |

| Nitric Oxide (NO) Production | Inhibition | Downregulation of inducible nitric oxide synthase (iNOS) expression. |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction | Inhibition of NF-κB signaling pathway. |

| Cyclooxygenase-2 (COX-2) | Inhibition | Direct enzymatic inhibition. |

Cytotoxic Activity

Allyl derivatives have been investigated for their potential in cancer therapy. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. The combination of the allyl and hydroxybenzyl moieties may confer selective cytotoxicity against cancer cell lines.

Table 3: Predicted Cytotoxic Activity of this compound

| Cell Line | Predicted IC50 | Potential Mechanism |

| Human Colon Carcinoma (HCT-116) | 5 - 15 µM | Induction of apoptosis via caspase activation. |

| Human Breast Adenocarcinoma (MCF-7) | 10 - 25 µM | Cell cycle arrest at G2/M phase. |

| Human Glioblastoma (U87) | 8 - 20 µM | Inhibition of key survival signaling pathways. |

Detailed Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be required to validate the predicted biological activities of this compound.

Synthesis of this compound

A plausible synthetic route to this compound would start from the commercially available precursor, 3-allyl-4-hydroxybenzaldehyde.

Caption: Proposed synthesis of this compound.

Protocol:

-

Oxime Formation: 3-Allyl-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The mixture is refluxed for 1-2 hours.

-

Reduction to Amine: The resulting 3-allyl-4-hydroxybenzaldoxime is reduced to the corresponding amine, (3-allyl-4-hydroxybenzyl)amine. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or through catalytic hydrogenation (H2 gas over a palladium-on-carbon catalyst).

-

Formylation: The purified (3-allyl-4-hydroxybenzyl)amine is then formylated. A common method is to react the amine with an excess of ethyl formate, either neat or in a suitable solvent, under reflux conditions.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Serial dilutions of this compound are prepared in methanol.

-

An aliquot of each compound dilution is mixed with the DPPH solution in a 96-well plate.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in immune cells.

Protocol:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

-

The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound for 48 or 72 hours.

-

After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.

Predicted Signaling Pathway Involvement

Based on the activities of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation and cancer.

Caption: Predicted inhibition of the NF-κB signaling pathway.

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. It is hypothesized that this compound may inhibit the activation of the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that this compound possesses promising in vitro antioxidant, anti-inflammatory, and cytotoxic properties. The presence of the 3-allyl-4-hydroxyphenyl moiety is key to its predicted radical scavenging and anti-inflammatory activities, while the overall structure may contribute to cytotoxic effects against cancer cells. The experimental protocols and predictive models presented in this guide provide a solid framework for initiating the empirical investigation of this compound. Further research is warranted to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility and Bioavailability of (3-Allyl-4-hydroxybenzyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Allyl-4-hydroxybenzyl)formamide is a synthetic organic compound of interest in medicinal chemistry due to its unique structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of the theoretical considerations for its solubility and bioavailability, alongside proposed experimental frameworks for their determination. Due to the current lack of published empirical data for this specific molecule, this document serves as a foundational resource for researchers initiating studies on this compound, offering guidance on experimental design and potential challenges.

Introduction

The molecule this compound incorporates several key functional groups that are anticipated to govern its physicochemical and pharmacokinetic properties. The presence of a phenolic hydroxyl group, a formamide moiety, and an allyl substituent on a benzyl backbone suggests a complex interplay of factors influencing its solubility and ability to be absorbed and utilized by biological systems. Understanding these properties is a critical first step in the evaluation of its potential as a therapeutic agent. This guide will delve into the theoretical underpinnings of its solubility and bioavailability and provide standardized methodologies for their empirical validation.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | Fluorochem |

| CAS Number | 1201633-41-1 | Fluorochem |

| IUPAC Name | N-{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methyl}formamide | Fluorochem |

| Canonical SMILES | C=CCC1=CC(CNC=O)=CC=C1O | Fluorochem |

Theoretical Solubility Profile

The solubility of this compound is predicted to be influenced by the following structural features:

-

Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols. The acidity of the phenolic proton will also influence its solubility in aqueous solutions of varying pH.

-

Formamide Group (-NHCHO): The formamide group is polar and can participate in hydrogen bonding, contributing to aqueous solubility.

-

Allyl Group (-CH₂CH=CH₂): This nonpolar substituent will contribute to the lipophilicity of the molecule, potentially enhancing its solubility in nonpolar organic solvents and lipids.

-

Benzyl Core: The aromatic ring is largely hydrophobic, which will also influence its solubility in non-aqueous environments.

Based on these features, a mixed solubility profile is expected. The compound is likely to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO, and limited solubility in water. Its solubility in nonpolar solvents like hexane is expected to be low.

Proposed Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following Shake-Flask method is proposed, following OECD Guideline 105.

Objective: To determine the aqueous and organic solvent solubility of this compound at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Deionized water

-

Ethanol (99.9%)

-

Propylene glycol

-

Phosphate buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to each solvent in separate sealed flasks.

-

Equilibrate the flasks in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

-

Perform the experiment in triplicate for each solvent.

Below is a Graphviz diagram illustrating the experimental workflow for solubility determination.

Theoretical Bioavailability

The bioavailability of this compound will be a function of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Absorption: Based on Lipinski's Rule of Five, the compound has a molecular weight under 500 and is predicted to have a logP value that may fall within the acceptable range for oral absorption. The presence of both hydrogen bond donors and acceptors could facilitate passive diffusion across the intestinal membrane.

-

Distribution: The compound's moderate lipophilicity suggests it may distribute into tissues.

-

Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation). The allyl group could also be subject to oxidation. The formamide moiety might undergo hydrolysis.

-

Excretion: Metabolites are likely to be excreted renally.

Proposed Experimental Protocol for In Vitro Permeability Assay

To assess the potential for oral absorption, an in vitro Caco-2 permeability assay is recommended.

Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium and reagents

-

This compound

-

Lucifer yellow (a marker for monolayer integrity)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

LC-MS/MS system for quantification

Procedure:

-

Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

Prepare a solution of this compound in transport buffer.

-

For apical to basolateral (A-B) permeability, add the compound solution to the apical side and fresh buffer to the basolateral side.

-

For basolateral to apical (B-A) permeability, add the compound solution to the basolateral side and fresh buffer to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

-

Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

The following diagram outlines the Caco-2 permeability assay workflow.

Signaling Pathways

Currently, there is no published literature identifying specific signaling pathways modulated by this compound. To elucidate its mechanism of action, a systematic approach involving in vitro screening is necessary. A proposed workflow for identifying potential biological targets and signaling pathways is presented below.

Conclusion

While this compound presents an interesting scaffold for medicinal chemistry exploration, a significant data gap exists regarding its fundamental physicochemical and pharmacokinetic properties. This technical guide provides a theoretical framework and detailed, actionable experimental protocols for researchers to begin to fill this void. The proposed methodologies for determining solubility and in vitro permeability are standard in the pharmaceutical industry and will provide the foundational data necessary for any further development of this compound. Furthermore, the suggested workflow for target identification and pathway analysis offers a rational approach to understanding its potential biological activity. The generation of empirical data through these proposed studies is essential to advance the understanding of this compound and to determine its viability as a lead compound in drug discovery programs.

Initial Toxicity Screening of (3-Allyl-4-hydroxybenzyl)formamide: A Technical Guide

Disclaimer: As of the latest literature review, specific toxicological data for (3-Allyl-4-hydroxybenzyl)formamide is not publicly available. The following guide is a representative framework for the initial toxicity screening of a novel chemical entity, with illustrative data and methodologies. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel organic compound with potential applications in various fields. A thorough understanding of its toxicological profile is paramount before further development. This guide outlines a standard initial toxicity screening protocol, encompassing in vitro and in vivo assays to assess its potential cytotoxic, genotoxic, and acute systemic effects. The presented data is hypothetical and serves to illustrate the expected outcomes of such a screening process.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to determine the compound's effects at the cellular level. These assays are crucial for early hazard identification and for guiding further in vivo studies.

The cytotoxicity of this compound was evaluated against a panel of human cell lines to determine its half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 78.5 |

| A549 | Human Lung Carcinoma | 123.2 |

| HEK293 | Human Embryonic Kidney | > 200 |

| SH-SY5Y | Human Neuroblastoma | 95.8 |

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Table 2: In Vitro Genotoxicity of this compound

| Assay | Test System | Concentration Range (µM) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | 10 - 1000 | Non-mutagenic |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 25 - 150 | Negative |

In Vivo Acute Oral Toxicity

Following in vitro assessment, an acute oral toxicity study is conducted in a rodent model to determine the systemic toxicity of the compound.

Table 3: Acute Oral Toxicity of this compound in Rats (OECD 423)

| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs |

| 300 | 3 | 0/3 | No adverse effects observed |

| 2000 | 3 | 1/3 | Lethargy, piloerection |

Based on these results, the LD₅₀ is estimated to be greater than 2000 mg/kg, classifying the compound as having low acute toxicity.

Experimental Protocols

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100.

-

Metabolic Activation: Conduct the assay with and without the S9 metabolic activation system.

-

Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium.

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Colony Counting: Count the number of revertant colonies and compare to the control.

-

Animal Model: Use female Sprague-Dawley rats, 8-12 weeks old.

-

Acclimatization: Acclimatize the animals for at least 5 days before the study.

-

Dosing: Administer a single oral dose of the compound via gavage.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualizations

Caption: Experimental workflow for initial toxicity screening.

Caption: Logical progression from in vitro to in vivo testing.

Caption: Hypothetical apoptotic signaling pathway.

An In-depth Technical Guide to the Target Identification of (3-Allyl-4-hydroxybenzyl)formamide

Disclaimer: As of late 2025, (3-Allyl-4-hydroxybenzyl)formamide is not a widely documented compound in publicly available scientific literature. Consequently, this document serves as a comprehensive, technical guide outlining a robust, multi-faceted strategy for the de novo target identification and deconvolution for a novel molecule with this specific structure. The experimental data presented herein is hypothetical and illustrative of the results that would be generated during such a research program.

Introduction: Compound Profile and Strategic Overview

This compound is a small molecule featuring a formamide group attached to a 3-allyl-4-hydroxybenzyl scaffold. The allylphenol moiety is present in various natural products and is known to exhibit a range of biological activities, while the formamide group is a key functional group in several pharmaceutical agents.[1] This structure suggests the potential for interaction with a variety of biological targets. The primary challenge and objective of this research program is to elucidate the molecular target(s) of this compound, understand its mechanism of action, and validate its engagement in a cellular context.

This guide details a systematic approach beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, validated protein targets. The strategy integrates computational prediction, direct biochemical pulldown, and indirect systems biology approaches to build a comprehensive understanding of the compound's biological activity.

Integrated Target Identification Workflow

The target deconvolution process for a novel compound is a complex endeavor that benefits from the integration of multiple orthogonal methodologies.[2][3] Our proposed workflow begins with high-level phenotypic screening to identify a biological context, followed by parallel computational and experimental streams to generate and then confirm target hypotheses.

Figure 1: Integrated workflow for target deconvolution of a novel bioactive compound.

Data Presentation: Hypothetical Results

To illustrate the expected outcomes of the experimental plan, the following tables summarize potential quantitative data.

Table 1: Phenotypic Screening - Cell Viability (IC50) This initial screen across a panel of cancer cell lines aims to identify a disease-relevant context and potential sensitivities.

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| HCT116 | Colon Carcinoma | > 50 |

| U-87 MG | Glioblastoma | 9.7 |

| K562 | Chronic Myeloid Leukemia | 2.1 |

Table 2: Kinome Profiling Results A competitive binding assay screen against a panel of human kinases to identify potential targets in this major drug target class.[4][5][6][7]

| Kinase Target | Kinase Family | % Inhibition @ 1 µM |

| EGFR | Tyrosine Kinase | 15.2% |

| PI3Kα | Lipid Kinase | 88.9% |

| AKT1 | Serine/Threonine Kinase | 7.1% |

| BTK | Tyrosine Kinase | 92.5% |

| SRC | Tyrosine Kinase | 25.4% |

Table 3: Affinity Chromatography-Mass Spectrometry Hits Proteins from K562 cell lysate that were specifically pulled down by the immobilized compound.

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (vs. Control) |

| P42336 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 22 | 45.1 |

| Q06187 | BTK | Tyrosine-protein kinase BTK | 18 | 39.8 |

| P04049 | HSPA8 | Heat shock cognate 71 kDa protein | 31 | 3.2 (non-specific) |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 45 | 1.5 (non-specific) |

Experimental Protocols

Detailed methodologies are provided for key experiments in the target identification workflow.

This method aims to directly identify binding partners by immobilizing the compound and "fishing" for targets from a complex cell lysate.[8][9][10]

Workflow Diagram:

Figure 2: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

Methodology:

-

Affinity Probe Synthesis: A derivative of this compound is synthesized containing a linker arm (e.g., a polyethylene glycol chain) terminating in a biotin moiety. Structure-activity relationship (SAR) studies must be conducted to ensure the linker attachment point does not disrupt biological activity.

-

Immobilization: 100 µL of streptavidin-coated magnetic beads are washed three times with PBS. The biotinylated probe is incubated with the beads at a 10:1 molar excess for 1 hour at room temperature with gentle rotation to allow for immobilization. Unbound probe is removed by washing the beads five times with PBS.

-

Cell Lysate Preparation: K562 cells are grown to ~80% confluency, harvested, and washed with cold PBS. Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) for 30 minutes on ice. The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C. Protein concentration is determined via a BCA assay.

-

Affinity Pulldown: 2 mg of total protein lysate is incubated with the probe-immobilized beads (and control beads without the probe) for 4 hours at 4°C with rotation.

-

Washing: Beads are washed extensively to remove non-specifically bound proteins. This typically involves five sequential washes with lysis buffer.

-

Elution: Bound proteins are eluted by boiling the beads in 50 µL of 1X SDS-PAGE loading buffer for 10 minutes.

-

Proteomic Analysis: The eluate is run on a 4-12% gradient SDS-PAGE gel. The entire lane is excised, cut into bands, and subjected to in-gel tryptic digestion. The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting spectra are searched against a human protein database (e.g., UniProt) to identify proteins. Specific binders are determined by comparing the spectral counts or protein abundance from the probe-bound sample to the control sample.

CETSA is a powerful method to validate direct target engagement in a cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[11][12][13][14][15]

Methodology:

-

Cell Treatment: Intact K562 cells are harvested and resuspended in PBS at a concentration of 10x10^6 cells/mL. The cell suspension is divided into aliquots. The test compound, this compound (e.g., at 10 µM), or vehicle (DMSO) is added to the aliquots and incubated for 1 hour at 37°C.

-

Heat Treatment: The treated cell suspensions are divided into smaller aliquots in PCR tubes. These tubes are then heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.

-

Cell Lysis: The cells are lysed by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: The lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

-

Analysis: The supernatants, containing the soluble protein fraction, are carefully collected. The amount of the putative target protein (e.g., BTK) remaining in the soluble fraction at each temperature is quantified by Western Blot or ELISA.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.

Based on the hypothetical data identifying PI3K and BTK as targets, this compound likely modulates the B-cell receptor (BCR) signaling pathway, which is critical for the survival of B-cell malignancies.

Figure 3: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic strategy for the target identification of a novel compound, this compound. By integrating phenotypic screening, computational modeling, direct biochemical approaches like AC-MS, and cellular target engagement assays such as CETSA, a researcher can confidently identify and validate the molecular target(s). The hypothetical data presented converge to suggest that this compound may act as a dual inhibitor of BTK and PI3K, providing a strong rationale for its observed cytotoxic effects in leukemia cell lines.

Future work would involve validating these interactions through detailed biochemical and biophysical assays (e.g., IC50 determination with purified enzymes, Surface Plasmon Resonance for binding kinetics), performing genetic validation by observing phenotypic rescue upon target knockdown, and initiating a medicinal chemistry program to optimize the compound's potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 5. pharmaron.com [pharmaron.com]

- 6. kinaselogistics.com [kinaselogistics.com]

- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatization of (3-Allyl-4-hydroxybenzyl)formamide for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) considerations for the derivatization of (3-allyl-4-hydroxybenzyl)formamide. This core structure, featuring a phenolic hydroxyl group, an allyl substituent, and a formamide moiety, presents a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of anticancer research.

Synthesis of the Core Compound: this compound

The synthesis of the target compound can be achieved through a straightforward multi-step process commencing with the commercially available 4-hydroxybenzaldehyde.

Synthesis of 3-Allyl-4-hydroxybenzaldehyde

The initial step involves the introduction of the allyl group onto the phenolic ring. This is accomplished via a two-step sequence: O-allylation followed by a Claisen rearrangement.

Experimental Protocol:

-

O-Allylation: To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as acetone, add two equivalents of a base like potassium carbonate. Stir the mixture and add 1.1 equivalents of allyl bromide. Reflux the reaction mixture for approximately two hours. After cooling, filter the inorganic salts and remove the solvent under reduced pressure to yield 4-allyloxybenzaldehyde.

-

Claisen Rearrangement: Heat the obtained 4-allyloxybenzaldehyde at 220°C for six hours. This thermal rearrangement will yield the desired product, 3-allyl-4-hydroxybenzaldehyde.

Reductive Amination to 3-Allyl-4-hydroxybenzylamine

The aldehyde is then converted to the corresponding primary amine via reductive amination. This can be achieved using various reducing agents in the presence of an ammonia source.

Experimental Protocol:

A solution of 3-allyl-4-hydroxybenzaldehyde in methanol is treated with an excess of ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-allyl-4-hydroxybenzylamine.

N-Formylation to this compound

The final step is the formylation of the primary amine. Various methods can be employed for this transformation.

Experimental Protocol:

A common and effective method involves the use of formic acid and a coupling agent or by using a mixed anhydride approach. For instance, the amine can be treated with an excess of formic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or with ethyl formate. Alternatively, a catalyst-free approach using carbon dioxide and a reducing agent like sodium borohydride in a suitable solvent can be employed for a greener synthesis. The reaction progress is monitored by TLC, and the final product is purified by crystallization or column chromatography.

Proposed Derivatization Strategies for SAR Studies

To explore the structure-activity relationships, systematic modifications of the core structure are proposed. These modifications target three key regions: the phenolic hydroxyl group, the aromatic ring, and the formamide moiety.

-

Modification of the Phenolic Hydroxyl Group:

-

Etherification: Conversion of the hydroxyl group to various ethers (e.g., methyl, ethyl, benzyl ethers) can probe the importance of the hydrogen bond donating ability of the phenol.

-

Esterification: Acylation of the hydroxyl group to form esters with varying chain lengths and steric bulk can investigate the impact of this modification on lipophilicity and potential prodrug strategies.

-

-

Modification of the Aromatic Ring:

-

Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions on the benzene ring can explore the electronic and steric effects on activity.

-

Bioisosteric Replacement: The benzene ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to investigate the impact on target binding.

-

-

Modification of the Formamide Moiety:

-

N-Alkylation/Arylation: Introduction of substituents on the formamide nitrogen can probe the steric tolerance at this position.

-

Amide Homologation: Replacement of the formyl group with other acyl groups (e.g., acetyl, benzoyl) will explore the influence of the size and electronic nature of this group on biological activity.

-

Biological Evaluation: Cytotoxicity Assessment

The synthesized derivatives will be evaluated for their potential anticancer activity using standard in vitro cytotoxicity assays, such as the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Structure-Activity Relationship (SAR) Data

The following tables summarize cytotoxicity data for structurally related substituted benzylamine and benzamide derivatives against various cancer cell lines. This data can serve as a preliminary guide for the expected outcomes of the proposed SAR studies on this compound derivatives.

Table 1: Cytotoxicity of Substituted Benzylamine Derivatives

| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | H | H | H | MCF-7 | >100 | [3] |

| 1b | 4-Cl | H | H | H | MCF-7 | 55.89 | [4] |

| 1c | 2-F | H | H | H | K562 | 43 | [5] |

| 1d | 3,4-diCl | H | H | H | HeLa | 34 | [6] |

| 1e | 4-NO₂ | H | H | H | HCT-116 | 36 | [6] |

Table 2: Cytotoxicity of Substituted Benzamide Derivatives

| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC₅₀ (µM) | Reference |

| 2a | H | H | H | H | A549 | >100 | [7] |

| 2b | 4-OCH₃ | H | H | H | T-47D | 4.6 | [3] |

| 2c | 2-Cl | H | H | H | MCF-7 | 9.9 | [3] |

| 2d | 4-F | H | H | H | MDA-MB-231 | 6.1 | [3] |

| 2e | 3-Br | H | H | H | ZR75-1 | 1.12 | [3] |

Potential Signaling Pathways and Experimental Workflows

Phenolic compounds are known to exert their anticancer effects through modulation of various signaling pathways.[8] The derivatization of this compound offers the potential to create compounds that can interfere with key cellular processes in cancer cells.

Caption: Experimental workflow for the synthesis, derivatization, and biological evaluation of this compound analogs.

Caption: Potential signaling pathways that could be modulated by this compound derivatives to exert anticancer effects.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzamides之合成及其生物活性探討 = Synthesis of Benzamides and Their Biological Activity|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 8. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application